3-(4-Hydroxy-3,5-dinitrophenyl)-2-phenylpropanoic acid
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Overview
Description
3-(4-Hydroxy-3,5-dinitrophenyl)-2-phenylpropanoic acid is a member of the class of phenylpropanoic acids This compound is characterized by the presence of a hydroxy group and two nitro groups on the phenyl ring, along with a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dinitrophenyl)-2-phenylpropanoic acid typically involves the nitration of 4-hydroxyphenylpropanoic acid followed by the introduction of the phenyl group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3,5-dinitrophenyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-(4-Hydroxy-3,5-dinitrophenyl)-2-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role as a hapten in immunological research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3,5-dinitrophenyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. For instance, the compound can act as a proton donor or acceptor, influencing various biochemical pathways. The nitro groups can undergo redox reactions, contributing to its antimicrobial properties by generating reactive oxygen species that damage microbial cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dinitrophenylacetic acid: Similar structure but with an acetic acid backbone instead of a propanoic acid backbone.
2,4-Dinitrophenol: Lacks the hydroxy group and phenylpropanoic acid backbone but shares the dinitrophenyl moiety.
3,5-Dinitro-4-hydroxybenzoic acid: Similar functional groups but with a benzoic acid backbone.
Uniqueness
3-(4-Hydroxy-3,5-dinitrophenyl)-2-phenylpropanoic acid is unique due to its specific combination of functional groups and the phenylpropanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H12N2O7 |
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Molecular Weight |
332.26 g/mol |
IUPAC Name |
3-(4-hydroxy-3,5-dinitrophenyl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C15H12N2O7/c18-14-12(16(21)22)7-9(8-13(14)17(23)24)6-11(15(19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2,(H,19,20) |
InChI Key |
QJJTVMOQLIBKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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